6-Nitropyridine-3-acetic Acid

Catalog No.
S15856203
CAS No.
M.F
C7H6N2O4
M. Wt
182.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Nitropyridine-3-acetic Acid

Product Name

6-Nitropyridine-3-acetic Acid

IUPAC Name

2-(6-nitropyridin-3-yl)acetic acid

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

InChI

InChI=1S/C7H6N2O4/c10-7(11)3-5-1-2-6(8-4-5)9(12)13/h1-2,4H,3H2,(H,10,11)

InChI Key

GNGDVMCLPHZBFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(=O)O)[N+](=O)[O-]

6-Nitropyridine-3-acetic acid is a nitro-substituted pyridine derivative characterized by a nitro group at the 6-position and an acetic acid moiety at the 3-position of the pyridine ring. This compound has garnered attention due to its potential applications in pharmaceuticals and chemical synthesis. Its molecular formula is C7_7H6_6N2_2O3_3, indicating the presence of two nitrogen atoms, which contribute to its biological activity and reactivity in various chemical transformations.

, including:

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The nitro group can be converted into various derivatives, often employing catalysts like palladium on carbon in the presence of hydrogen gas.
  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro group. Common nucleophiles include ammonia or amines under basic conditions.

The biological activity of 6-nitropyridine-3-acetic acid has been explored in various studies. It exhibits moderate cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent. For instance, compounds derived from this structure have shown activity against HepG2 liver cancer cells and MDA-MB-231 breast cancer cells, with varying inhibitory concentrations . The presence of the nitro group is critical for its biological interactions, influencing its ability to bind with biological targets.

The synthesis of 6-nitropyridine-3-acetic acid typically involves nitration of pyridine derivatives. A common synthetic route includes:

  • Nitration: Pyridine is reacted with dinitrogen pentoxide in an organic solvent to form the N-nitropyridinium ion.
  • Reaction with Sulfur Dioxide: This intermediate is then treated with sulfur dioxide and bisulfite in water to yield 3-nitropyridine.
  • Acetylation: Further reactions lead to the introduction of the acetic acid moiety at the 3-position .

Industrial methods may optimize these steps for higher yields and purity, often incorporating multiple purification stages.

6-Nitropyridine-3-acetic acid finds applications in:

  • Pharmaceuticals: Its derivatives are explored for their anticancer properties and potential as therapeutic agents.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic compounds, particularly in medicinal chemistry.
  • Agricultural Chemicals: Certain derivatives may have applications in agrochemicals due to their biological activity against pests or pathogens.

Studies investigating the interactions of 6-nitropyridine-3-acetic acid with biological systems reveal its capacity to bind with DNA and proteins, which is crucial for understanding its mechanism of action as a potential drug candidate. These interactions are often assessed through binding affinity experiments and cytotoxicity assays against various cell lines .

Several compounds share structural similarities with 6-nitropyridine-3-acetic acid, including:

Compound NameStructural FeaturesUnique Properties
5-NitropyridineNitro group at position 5Exhibits different reactivity patterns compared to 6-nitropyridine derivatives.
2-NitropyridineNitro group at position 2Often used in the synthesis of various heterocycles.
Pyridine-3-carboxylic acidCarboxylic acid instead of acetic acidShows different biological activities due to lack of nitro group.

The uniqueness of 6-nitropyridine-3-acetic acid lies in its specific substitution pattern that enhances its reactivity and biological activity compared to these similar compounds.

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

182.03275668 g/mol

Monoisotopic Mass

182.03275668 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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